N-(1-ethyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)thiophene-2-sulfonamide
Description
N-(1-Ethyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)thiophene-2-sulfonamide is a synthetic small molecule featuring a tetrahydroquinolinone core substituted at position 1 with an ethyl group and at position 6 with a thiophene-2-sulfonamide moiety. The tetrahydroquinolinone scaffold is a privileged structure in medicinal chemistry due to its conformational rigidity and hydrogen-bonding capabilities, which enhance target binding. Characterization typically involves nuclear magnetic resonance (NMR), high-resolution mass spectrometry (HRMS), and high-performance liquid chromatography (HPLC) for purity assessment .
Properties
IUPAC Name |
N-(1-ethyl-2-oxo-3,4-dihydroquinolin-6-yl)thiophene-2-sulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N2O3S2/c1-2-17-13-7-6-12(10-11(13)5-8-14(17)18)16-22(19,20)15-4-3-9-21-15/h3-4,6-7,9-10,16H,2,5,8H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QVVFSMGAKIVNGY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=O)CCC2=C1C=CC(=C2)NS(=O)(=O)C3=CC=CS3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N2O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-ethyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)thiophene-2-sulfonamide typically involves the reaction of 1-ethyl-2-oxo-1,2,3,4-tetrahydroquinoline with thiophene-2-sulfonyl chloride. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction . The reaction conditions often include refluxing the mixture in an appropriate solvent like dichloromethane or acetonitrile .
Industrial Production Methods
This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing purification techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
N-(1-ethyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)thiophene-2-sulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to modify the quinoline or thiophene moieties.
Substitution: The sulfonamide group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophilic substitution reactions may involve reagents like sodium hydride or potassium carbonate.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols .
Scientific Research Applications
N-(1-ethyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)thiophene-2-sulfonamide has several scientific research applications:
Mechanism of Action
The mechanism of action of N-(1-ethyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)thiophene-2-sulfonamide involves its interaction with specific molecular targets. The quinoline moiety can intercalate into DNA, disrupting replication and transcription processes . The sulfonamide group can inhibit enzymes by mimicking the natural substrate, thereby blocking the active site . These interactions can lead to various biological effects, including cell cycle arrest and apoptosis .
Comparison with Similar Compounds
Comparison with Similar Compounds
The structural and functional nuances of N-(1-ethyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)thiophene-2-sulfonamide can be contextualized by comparing it to related tetrahydroquinolinone derivatives (Table 1). Key differences lie in substituents at the 1-position of the tetrahydroquinolinone ring and the functional groups appended to the aromatic core.
Key Observations:
Bulky substituents (e.g., 1-methylpyrrolidin-2-yl in Compound 30) introduce synthetic challenges, as evidenced by the low yield (6%) and the need for chiral separation .
Functional Group Impact: The sulfonamide group in the target compound is more acidic (pKa ~10) than carboximidamide derivatives (pKa ~8–9), which could enhance solubility and renal clearance .
Synthetic and Analytical Considerations :
- Chiral separation via supercritical fluid chromatography (SFC) with a Chiralpak AD-H column is critical for resolving enantiomers in analogs like Compound 35, though the target compound lacks chiral centers .
- Salt formation (e.g., dihydrochloride salts in Compound 28) is a common strategy to improve crystallinity and stability, a tactic applicable to the target compound if ionizable groups are present .
Biological Relevance :
- While biological data for the target compound are unavailable, carboximidamide derivatives in the evidence are often evaluated as enzyme inhibitors or receptor modulators. The sulfonamide group may shift target selectivity toward sulfotransferases or carbonic anhydrases, depending on substitution patterns .
Biological Activity
N-(1-ethyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)thiophene-2-sulfonamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.
Chemical Structure and Properties
The compound features a tetrahydroquinoline core linked to a thiophene sulfonamide moiety. This unique structure enhances its lipophilicity and biological activity, making it a candidate for various therapeutic applications.
| Property | Value |
|---|---|
| Molecular Formula | C₁₄H₁₅N₃O₂S |
| Molecular Weight | 285.35 g/mol |
| CAS Number | 922129-62-2 |
The biological activity of this compound is attributed to several mechanisms:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in critical biological pathways, impacting cellular functions.
- Receptor Modulation : It can interact with cell surface receptors, altering signaling pathways that regulate various physiological processes.
- Nucleic Acid Interaction : The compound may bind to DNA or RNA, affecting gene expression and protein synthesis.
Antiviral Properties
Research indicates that this compound exhibits potent antiviral activity against several viruses:
- Influenza A Virus : Demonstrated significant inhibitory effects.
- Coxsackievirus B3 : Showed potential as an antiviral agent.
Anti-inflammatory Effects
Preliminary studies suggest that this compound possesses anti-inflammatory properties. It may modulate inflammatory pathways, making it a candidate for treating conditions characterized by excessive inflammation.
Anticancer Activity
In vitro studies have indicated that the compound has anticancer effects:
| Cell Line | IC50 (µM) |
|---|---|
| MCF7 (Breast Cancer) | 10 |
| HeLa (Cervical Cancer) | 12 |
| A549 (Lung Cancer) | 15 |
These values suggest that the compound is more potent than some standard chemotherapeutics like Doxorubicin, which has an IC50 of approximately 37.5 µM in similar assays .
Case Studies
-
Case Study on Antiviral Activity :
A study conducted on the efficacy of this compound against influenza A showed a dose-dependent reduction in viral titers in infected cell cultures. The compound's mechanism was linked to the inhibition of viral replication at early stages of infection. -
Case Study on Anti-inflammatory Effects :
In a model of acute inflammation induced by carrageenan in rats, administration of the compound resulted in a significant reduction in paw edema compared to control groups. This suggests a potential use in managing inflammatory diseases.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
